molecular formula C17H17N3O B2993359 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone CAS No. 143993-20-8

2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone

Cat. No. B2993359
CAS RN: 143993-20-8
M. Wt: 279.343
InChI Key: MWOUYKUQLQYYNH-UHFFFAOYSA-N
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Description

The molecule “2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone” is a quinazolinone derivative . It has a molecular weight of 279.33638 .


Synthesis Analysis

Quinazolinone derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazolinones can be classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4(3H)-quinazolinones, 3-Substituted-4(3H)-quinazolinones, and 2,3-Disubstituted-4(3H)-quinazolinones .


Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 3 six-membered rings . It consists of 17 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .


Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents were discussed .

Scientific Research Applications

Antiallergic Properties and Synthesis
The research on quinazolinone derivatives, such as 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone, has demonstrated their potential in antiallergic treatments. For instance, studies on 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427) and related compounds have highlighted their efficacy in rat passive cutaneous and peritoneal anaphylaxis tests. These findings suggest that certain structural requirements, like an accessible electrophilic center and acidic functionality, are crucial for antiallergic activity. The synthesis of these compounds involves specific modifications to the quinazolinone core to enhance their medicinal properties (Peet et al., 1986).

Synthetic Flexibility for Medicinal Chemistry
The lithiation of 3-(acylamino)quinazolinones has been studied for the development of complex quinazolinone derivatives. This process allows for regioselective modifications at the 2-position, enabling the creation of a wide range of substituted derivatives. Such synthetic flexibility is vital for exploring the therapeutic potential of quinazolinone derivatives in medicinal chemistry, offering pathways to novel compounds with possibly improved pharmacological profiles (Smith et al., 1996).

Antiviral and Antimicrobial Activities
Recent studies have developed methods for synthesizing 2-aryl or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, demonstrating moderate to good antiviral activities. The antiviral mechanism of these compounds, as evidenced by up-regulation of PR-1a and PR-5 genes, indicates their potential in enhancing plant defense against viruses. Additionally, the antimicrobial activities of quinazolinone derivatives, achieved through modifications at the quinazolinone nucleus, further underscore their significance in addressing diverse pathogens (Gao et al., 2007).

Future Directions

Quinazolinone derivatives have drawn attention due to their significant biological activities. The potential applications of quinazolinone derivatives in fields of biology, pesticides, and medicine are being explored . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

2-[1-(benzylamino)ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(18-11-13-7-3-2-4-8-13)16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUYKUQLQYYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone

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